molecular formula C17H14N2O4S B225868 2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid

2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid

Katalognummer B225868
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: VOYXLOBWGKGFPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is also known as MBCB, and it is a benzothiazole derivative that has a unique chemical structure with multiple functional groups.

Wirkmechanismus

The mechanism of action of MBCB is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA replication and protein synthesis. MBCB has been shown to interact with several cellular targets, including tubulin and topoisomerase II, which are involved in cell division and proliferation.
Biochemical and Physiological Effects:
MBCB has been found to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. The compound has also been shown to affect the levels of several key biomolecules, including reactive oxygen species, cytokines, and growth factors.

Vorteile Und Einschränkungen Für Laborexperimente

MBCB has several advantages for use in laboratory experiments, including its high purity level, stability, and solubility in various solvents. However, the compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Zukünftige Richtungen

There are several future directions for research on MBCB, including:
1. Investigating its potential use as a therapeutic agent for various diseases, including cancer, bacterial infections, and fungal infections.
2. Studying its mechanism of action in more detail to identify new cellular targets and pathways that can be targeted for drug development.
3. Exploring its potential applications in material science, including the development of new materials with improved properties and functionalities.
4. Investigating its potential use as a plant growth regulator and crop protectant in agriculture.
5. Conducting further studies to determine its safety profile and optimal dosage for use in humans and animals.

Synthesemethoden

The synthesis of MBCB involves several steps, including the reaction of 2-amino-6-methoxybenzothiazole with phosgene, followed by the reaction of the resulting product with 4-methylsalicylic acid. This process yields MBCB as a white crystalline solid with a high purity level.

Wissenschaftliche Forschungsanwendungen

MBCB has been extensively studied for its potential applications in various scientific fields. In medicine, MBCB has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, MBCB has been found to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
In agriculture, MBCB has been investigated for its ability to enhance plant growth and protect crops from diseases and pests. The compound has been shown to stimulate the production of plant hormones and increase the activity of antioxidant enzymes, which can improve plant growth and resistance to stress.

Eigenschaften

Molekularformel

C17H14N2O4S

Molekulargewicht

342.4 g/mol

IUPAC-Name

2-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid

InChI

InChI=1S/C17H14N2O4S/c1-9-3-5-11(16(21)22)12(7-9)15(20)19-17-18-13-6-4-10(23-2)8-14(13)24-17/h3-8H,1-2H3,(H,21,22)(H,18,19,20)

InChI-Schlüssel

VOYXLOBWGKGFPV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC

Kanonische SMILES

CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.